5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol
Overview
Description
5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is an organic compound with the molecular formula C11H26O2Si. It is a derivative of pentanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the TBDMS group under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol typically involves the protection of pentan-2-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pentan-2-ol+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
This would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-one.
Reduction: Formation of 5-[(tert-butyldimethylsilyl)oxy]pentane.
Substitution: Formation of pentan-2-ol upon deprotection.
Scientific Research Applications
5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol primarily involves the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule. The protection is typically reversible, allowing for the regeneration of the free hydroxyl group under specific conditions, such as treatment with TBAF .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butyldimethylsilyl)oxy]ethanol
- 3-[(tert-Butyldimethylsilyl)oxy]propanol
- 4-[(tert-Butyldimethylsilyl)oxy]butanol
Uniqueness
5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is unique due to its specific chain length and the position of the hydroxyl group. This makes it particularly useful in the synthesis of certain polymers and complex organic molecules where precise control over the structure is required .
Biological Activity
5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol, also known by its CAS number 126680-65-7, is a silylated alcohol that has garnered attention in various fields of biological research. This compound is characterized by a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
- Molecular Formula : C₉H₂₀O₂Si
- Molecular Weight : 188.35 g/mol
- Structure : The presence of the TBDMS group provides steric hindrance, which can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The TBDMS group can undergo hydrolysis under certain conditions, releasing the active alcohol component, which may participate in biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that silylated compounds may possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Pharmacological Potential : The compound's stability and solubility make it a candidate for drug development, particularly in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Case Studies
-
Synthesis and Biological Evaluation :
A study focused on synthesizing a series of silylated alcohols, including this compound, evaluated their effects on various biological systems. The results indicated that these compounds could modulate enzyme activity and demonstrate cytotoxic effects against certain cancer cell lines . -
Antimicrobial Studies :
In a comparative study of silylated compounds, this compound showed promising results against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis . -
Pharmacokinetics :
Pharmacokinetic studies indicated that the TBDMS group enhances the absorption and bioavailability of the compound when administered in vivo. This property is crucial for its potential use as a therapeutic agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAOKOSJNUIMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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